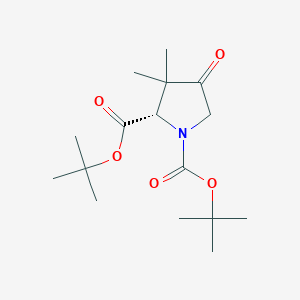
(S)-di-tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that is often used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a pyrrolidine ring with tert-butyl and dimethyl substituents, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl dicarbonate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized pyrrolidine derivatives .
Scientific Research Applications
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate involves its ability to act as a protecting group for amines. The tert-butyl groups provide steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines, similar to Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate.
Di-tert-butyl peroxide: An oxidizing agent used in radical reactions and polymerization processes.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Uniqueness
Di-tert-butyl (S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which combines the protective properties of tert-butyl groups with the reactivity of a pyrrolidine ring. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C16H27NO5 |
|---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
ditert-butyl (2S)-3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)11-16(7,8)10(18)9-17(11)13(20)22-15(4,5)6/h11H,9H2,1-8H3/t11-/m1/s1 |
InChI Key |
SFMXNWPUYIFXIV-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















